molecular formula C13H10Br2 B14020877 3,5-Dibromo-4'-methyl-1,1'-biphenyl

3,5-Dibromo-4'-methyl-1,1'-biphenyl

Cat. No.: B14020877
M. Wt: 326.03 g/mol
InChI Key: MUJUHBGKJLWQIS-UHFFFAOYSA-N
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Description

3,5-Dibromo-4'-methyl-1,1'-biphenyl is a halogenated biphenyl derivative with bromine substituents at the 3 and 5 positions of one phenyl ring and a methyl group at the 4' position of the adjacent ring. Its molecular formula is C₁₃H₁₀Br₂, with a molar mass of 322.03 g/mol. The bromine atoms confer electron-withdrawing effects, while the methyl group provides steric bulk and mild electron-donating properties. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and materials science applications due to its reactivity in cross-coupling reactions .

Properties

IUPAC Name

1,3-dibromo-5-(4-methylphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Br2/c1-9-2-4-10(5-3-9)11-6-12(14)8-13(15)7-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJUHBGKJLWQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CC(=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

3,5-Dibromo-4'-methyl-1,1'-biphenyl synthesis generally involves two key steps:

  • Formation of the biphenyl core with a methyl substituent at the 4' position.
  • Selective bromination at the 3 and 5 positions of the biphenyl ring.

The biphenyl core can be constructed via transition metal-catalyzed coupling reactions, such as Kumada or Suzuki couplings, starting from appropriately substituted halobenzenes or benzonitriles. Subsequent bromination is then performed under controlled conditions to install bromine atoms selectively at the 3 and 5 positions.

Preparation of 4'-Methylbiphenyl Derivatives (Biphenyl Core Formation)

According to patent literature (WO1998012174A1 and US6407253B1), the preparation of 4-methylbiphenyl derivatives involves:

  • Using p-tolylmagnesium halide (a Grignard reagent) reacting with o-halobenzonitrile in tetrahydrofuran (THF) or THF/dimethoxyethane solvent mixtures.
  • Catalysis by nickel(II) salts complexed with organophosphorus ligands such as triphenylphosphine.
  • Reaction temperatures ranging from 10 °C to 65 °C, with controlled addition rates to manage exothermicity.
  • Hydrolysis of the intermediate nitrile complex with hydrochloric acid to yield the biphenyl derivative.

This process yields 4-methylbiphenyl derivatives with high efficiency (92-98% yield) and minimal side products (less than 3.5% 4,4'-dimethylbiphenyl).

Table 1: Key Parameters for Biphenyl Core Formation

Parameter Details
Starting materials p-tolylmagnesium halide, o-halobenzonitrile
Catalyst Nickel(II) chloride or acetylacetonate + triphenylphosphine
Solvent Tetrahydrofuran (THF), optionally with dimethoxyethane
Temperature 10 °C to 65 °C
Reaction time Variable, controlled by temperature and addition rate
Yield 92-98%
Side products 4,4'-Dimethylbiphenyl (<3.5%)

Selective Bromination to Form this compound

Selective bromination of biphenyl derivatives to install bromine atoms at the 3 and 5 positions is a critical step. While direct literature on bromination of 4'-methylbiphenyl is limited, related bromination processes of similar biphenyl compounds provide insights.

A patent (CN102791678A) describes bromination of methyl-substituted biphenyl derivatives using hydrogen bromide (HBr) in the presence of oxidants such as sodium bromate or SPC-Ds (sodium percarbonate) under mild temperatures (20-70 °C) in solvents like methylene dichloride or ethylene dichloride. The reaction proceeds via electrophilic aromatic substitution, yielding brominated biphenyls with high purity and yields (78-92%).

Table 2: Bromination Conditions for Methylbiphenyl Derivatives

Parameter Details
Brominating agent Hydrogen bromide (HBr) with sodium bromate or SPC-Ds
Solvent Methylene dichloride, ethylene dichloride, hexanes
Temperature 20 °C to 70 °C
Reaction time 6 to 10 hours
Yield 78-92%
Product form White crystalline solids

Alternative Approaches and Related Compounds

The synthesis of related compounds such as 3,5-dibromo-4-aminopyridine involves bromination under HBr and hydrogen peroxide conditions, demonstrating the utility of mild bromination conditions in complex aromatic systems. Although this is a different compound class, the reaction conditions provide useful parallels for bromination selectivity and environmental considerations.

In-Depth Research Findings and Notes

  • The nickel-catalyzed Grignard coupling for biphenyl formation is highly efficient and scalable, with catalyst loading as low as 0.001 to 2 mol% relative to starting materials.
  • Reaction temperature control is crucial to minimize side reactions and optimize yield.
  • Bromination using HBr and oxidants under mild conditions avoids harsh reagents like elemental bromine, improving safety and environmental impact.
  • The biphenyl bromination step typically produces white crystalline solids, indicating high purity.
  • Purification often involves aqueous workup, solvent extraction, and recrystallization from solvents like hexane or ethyl acetate/petroleum ether mixtures.

Summary Table of Preparation Methods for this compound

Step Method/Conditions Yield (%) Notes
Biphenyl core formation Ni-catalyzed coupling of p-tolylmagnesium halide and o-halobenzonitrile in THF, 10-65 °C 92-98 High selectivity, low side products
Bromination (electrophilic) HBr + sodium bromate or SPC-Ds, methylene dichloride or ethylene dichloride, 20-70 °C, 6-10 h 78-92 Mild conditions, white crystalline product

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-4’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Electrophilic Substitution: Substituted biphenyl derivatives.

    Oxidation: 3,5-Dibromo-4’-methylbenzoic acid or 3,5-Dibromo-4’-methylbenzaldehyde.

    Reduction: 3,5-Dibromo-4’-methylbiphenyl.

Scientific Research Applications

Chemistry: 3,5-Dibromo-4’-methyl-1,1’-biphenyl is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials .

Biology and Medicine: In biological research, this compound is used to study the effects of brominated biphenyls on biological systems.

Industry: In the industrial sector, 3,5-Dibromo-4’-methyl-1,1’-biphenyl is used in the production of polymers, dyes, and other materials. Its brominated structure imparts flame-retardant properties, making it valuable in the manufacture of flame-retardant materials .

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4’-methyl-1,1’-biphenyl involves its interaction with molecular targets through its bromine atoms and aromatic rings. The bromine atoms can participate in halogen bonding, while the aromatic rings can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,5-Difluoro-4-methyl-1,1'-biphenyl (C₁₃H₁₀F₂)

  • Structural Differences : Fluorine replaces bromine at the 3 and 5 positions.
  • Physicochemical Properties :
    • Molar mass: 204.22 g/mol (significantly lower due to fluorine's atomic mass).
    • Electronic Effects: Fluorine’s high electronegativity induces strong electron-withdrawing effects, altering electronic distribution compared to bromine.
  • Applications : Preferred in electronic materials (e.g., liquid crystals, OLEDs) due to fluorine’s stability and low polarizability .
  • Reactivity : Fluorine’s small size reduces steric hindrance, facilitating regioselective reactions.
Table 1: Key Properties Comparison
Property 3,5-Dibromo-4'-methyl-1,1'-biphenyl 3,5-Difluoro-4-methyl-1,1'-biphenyl
Molecular Formula C₁₃H₁₀Br₂ C₁₃H₁₀F₂
Molar Mass (g/mol) 322.03 204.22
Halogen Atomic Radius Bromine (185 pm) Fluorine (147 pm)
Common Applications Pharmaceutical intermediates Electronic materials

4-Bromo-3,5-dimethyl-1,1'-biphenyl (C₁₄H₁₃Br)

  • Structural Differences : Contains a single bromine at the 4 position and methyl groups at 3 and 5 positions.
  • Physicochemical Properties: Molar mass: 261.16 g/mol.
  • Safety Profile : Classified with hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
  • Applications : Likely used as a sterically hindered intermediate in Suzuki-Miyaura couplings or as a ligand precursor.

3,5-Dibromo-[1,1'-biphenyl]-4-amine (C₁₂H₉Br₂N)

  • Structural Differences : An amine (-NH₂) replaces the methyl group at the 4' position.
  • Physicochemical Properties :
    • Molar mass: 327.02 g/mol .
    • Reactivity: The amine group enhances nucleophilicity, enabling participation in condensation or diazotization reactions.
  • Applications: Potential use in dyes, coordination chemistry, or as a pharmacophore in drug design .
Table 3: Functional Group Impact
Property This compound 3,5-Dibromo-[1,1'-biphenyl]-4-amine
Functional Group Methyl (-CH₃) Amine (-NH₂)
Polarity Low Moderate
Synthetic Utility Cross-coupling reactions Diazotization, coordination complexes

(4-Amino-3,5-dibromophenyl)methanol (C₇H₇Br₂NO)

  • Structural Differences : Contains a hydroxyl (-OH) and amine (-NH₂) group on a brominated benzene ring.
  • Physicochemical Properties :
    • Molar mass: 280.95 g/mol .
    • Solubility: Higher polarity due to -OH and -NH₂ groups improves aqueous solubility compared to purely aromatic analogs.
  • Applications : Intermediate in antibiotic or antiviral drug synthesis, as evidenced by its citation in Angewandte Chemie and Chemistry – A European Journal .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,5-Dibromo-4'-methyl-1,1'-biphenyl, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling , where a brominated aryl halide reacts with a boronic acid derivative under palladium catalysis. For example, coupling 3,5-dibromo-4-methylphenylboronic acid with a substituted benzene in the presence of Pd(PPh₃)₄ and a base (e.g., Na₂CO₃) in a solvent like toluene/water (4:1) at 80°C for 12–24 hours. Yield optimization requires strict control of catalyst loading, temperature, and inert atmosphere . Characterization typically involves ¹H/¹³C NMR , IR spectroscopy , and elemental analysis to confirm structural integrity .

Q. How should researchers safely handle this compound in laboratory settings?

  • Methodological Answer : Follow P201 and P202 protocols: obtain material safety data sheets (MSDS) prior to use, avoid ignition sources (P210 ), and use fume hoods for weighing or reactions. Store in a cool, dry environment away from light. Spills require neutralization with inert adsorbents (e.g., vermiculite) and disposal as halogenated waste .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : ¹H NMR identifies methyl and aromatic proton environments, while ¹³C NMR resolves quaternary carbons and bromine-induced deshielding. IR spectroscopy confirms C-Br (500–600 cm⁻¹) and biphenyl C-C stretching (1600–1450 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight, with ESI or EI ionization preferred for halogenated compounds .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structural predictions for this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL refines atomic coordinates and thermal parameters, resolving ambiguities in substituent positions. For example, discrepancies in dihedral angles between biphenyl rings can be analyzed via Mercury CSD 's packing similarity tool, which compares intermolecular interactions (e.g., Br···Br contacts) against the Cambridge Structural Database (CSD) .

Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. Databases like REAXYS provide comparative data on similar biphenyl systems, while PISTACHIO predicts reaction pathways by analyzing bond dissociation energies (e.g., C-Br vs. C-CH₃ activation) .

Q. How do researchers address impurities in this compound during pharmaceutical intermediate synthesis?

  • Methodological Answer : LC-MS/MS in MRM mode detects trace genotoxic impurities (e.g., dehalogenated byproducts). Column chromatography (silica gel, hexane/EtOAc gradient) isolates impurities, while ²D NMR (HSQC, HMBC) assigns their structures. Validation follows ICH Q3A guidelines for thresholds (<0.1% for identified impurities) .

Q. What role does steric hindrance play in the catalytic functionalization of this compound?

  • Methodological Answer : Steric effects from the 4'-methyl group influence regioselectivity in palladium-catalyzed reactions. Molecular docking simulations (e.g., AutoDock Vina) model ligand-catalyst interactions, while kinetic studies (variable-temperature NMR) quantify activation barriers for competing pathways (e.g., C-Br vs. C-H activation) .

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